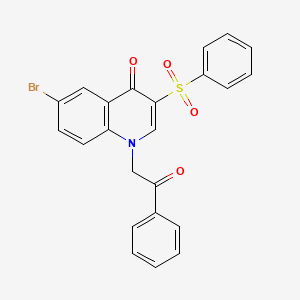

3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Catalytic Organic Synthesis

3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid: is utilized in catalytic organic synthesis, where it serves as a precursor for synthesizing novel compounds. A study demonstrated its use in a two-step process involving the catalytic transformation of N-acetylglucosamine into 5-hydroxymethylfurfural (HMF), followed by a condensation reaction with 3,3-Dimethyl-2-butanone to create a new compound . This showcases the compound’s role in advancing green chemistry principles and sustainable organic synthesis.

Biomass Conversion

The compound is pivotal in the conversion of biomass into small-molecule platform compounds. Its derivatives, particularly those with furan rings, are efficiently catalyzed from biomass, highlighting its importance in the development of sustainable alternatives to fossil fuels .

Pharmaceutical Applications

Derivatives of 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid exhibit substantial biological activity, making them valuable in pharmaceutical applications. They serve as precursors for various drugs and have potential uses in treating diseases due to their biological properties .

Green Technology

The compound’s derivatives are integral to green technology applications. They are used in creating environmentally friendly materials and processes, emphasizing the importance of sustainability in chemical manufacturing .

Advanced Material Synthesis

In the field of advanced materials, 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid is used to synthesize new materials with unique properties. These materials have potential applications in various industries, including electronics and biotechnology .

Fuel Precursor

As a fuel precursor, the compound is involved in the synthesis of biofuels. Its derivatives can be transformed into fuel components, contributing to the development of renewable energy sources .

Chiral Furan Synthesis

The compound is also used in the synthesis of chiral furans, which are important in creating substances with specific optical activities. This is crucial for the production of certain pharmaceuticals and fine chemicals .

Biomedical Research

In biomedical research, 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid and its derivatives are explored for their potential in medical diagnostics and treatments, such as in the development of new imaging agents or targeted therapies .

Mechanism of Action

Target of Action

Furan derivatives, including this compound, are known to have a wide range of applications in the synthesis of fine chemicals, pharmaceuticals, polymers, resins, solvents, adhesives, fungicides, paints, antifreezes, fuels, and others .

Mode of Action

It’s known that furan derivatives exhibit considerable chemical reactivity . For instance, 5-hydroxymethylfurfural (HMF), a closely related compound, can undergo a Knoevenagel condensation reaction with 3,3-Dimethyl-2-butanone, resulting in the formation of a new compound .

Biochemical Pathways

Furan derivatives, including this compound, are known to be involved in various chemical reactions . For example, HMF, a closely related compound, can be converted into valuable chemical precursors through catalytic conversion .

Pharmacokinetics

The pharmacokinetics of furan derivatives, including this compound, are an area of ongoing research .

Action Environment

It’s known that the chemical industry is undergoing a switch from traditional resources such as crude oil to biomass, which could potentially influence the action of biomass-derived compounds like this one .

properties

IUPAC Name |

3-[5-(hydroxymethyl)furan-2-yl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c13-7-10-4-5-11(16-10)8-2-1-3-9(6-8)12(14)15/h1-6,13H,7H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTGMIBRYPLXEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(butylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2881988.png)

![2-((2-chlorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2881990.png)

![1-(4-Bromophenyl)-2-((2,4-difluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2881992.png)

![2-[(adamantan-1-yl)formamido]-N-(1-cyanocyclobutyl)-N-methylacetamide](/img/structure/B2881996.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2882001.png)

![4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid](/img/structure/B2882003.png)

![5-((3-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/no-structure.png)